molecular formula C15H20FNO B1222649 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one

Cat. No.: B1222649
M. Wt: 249.32 g/mol
InChI Key: FWEPWVLEYFZGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one is an aromatic ketone known for its unique structural properties. It contains a fluorophenyl group and an azepanyl ring, making it a compound of interest in various scientific fields .

Preparation Methods

The synthesis of 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and azepanyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a fluorophenyl group and an azepanyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one

InChI

InChI=1S/C15H20FNO/c1-2-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3

InChI Key

FWEPWVLEYFZGBQ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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